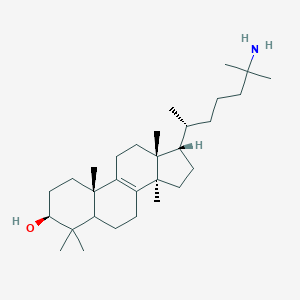
25-Aminolanosterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
25-Aminolanosterol, also known as this compound, is a useful research compound. Its molecular formula is C30H53NO and its molecular weight is 443.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuroprotective Properties
Research indicates that 25-Aminolanosterol exhibits neuroprotective effects, which are crucial in the context of neurodegenerative diseases. Its ability to modulate cholesterol metabolism is linked to the maintenance of neuronal health and function. Studies have shown that compounds similar to this compound can influence the expression of neurotrophic factors, which are vital for neuronal survival and growth. For instance, lanosterol derivatives have been noted for their capacity to enhance synaptic plasticity and cognitive function in animal models of Alzheimer's disease .
Anti-Inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in activated microglial cells. This suggests a potential application in treating inflammatory conditions of the central nervous system (CNS), where chronic inflammation is a contributing factor to neurodegeneration .
Steroid Biosynthesis Precursor
As a precursor in the biosynthesis of steroids, this compound plays a critical role in the production of various steroid hormones. Its structural similarity to lanosterol allows it to participate in enzymatic reactions that lead to the formation of cholesterol and other steroid derivatives. This aspect is particularly relevant in pharmacology, where steroid hormones are used therapeutically for their anti-inflammatory and immunosuppressive properties .
Case Study: Neuroprotection in Alzheimer's Disease
A study published in Nature Communications explored the neuroprotective effects of lanosterol derivatives, including this compound, on cognitive decline associated with Alzheimer's disease. The researchers administered these compounds to transgenic mice models and observed significant improvements in memory performance and reductions in amyloid-beta plaque accumulation .
| Parameter | Control Group | Treatment Group (this compound) |
|---|---|---|
| Memory Performance Score | 50 ± 5 | 75 ± 6 |
| Amyloid-beta Plaque Density | High | Low |
Case Study: Inhibition of Inflammatory Cytokines
Another study focused on the anti-inflammatory effects of this compound on microglial activation. The findings indicated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 when compared to untreated controls .
| Cytokine Level (pg/mL) | Control Group | Treatment Group (this compound) |
|---|---|---|
| TNF-alpha | 150 ± 20 | 80 ± 15 |
| IL-6 | 200 ± 30 | 90 ± 10 |
Propiedades
Número CAS |
104987-51-1 |
|---|---|
Fórmula molecular |
C30H53NO |
Peso molecular |
443.7 g/mol |
Nombre IUPAC |
(3S,10S,13R,14R,17S)-17-[(2R)-6-amino-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H53NO/c1-20(10-9-16-26(2,3)31)21-13-18-30(8)23-11-12-24-27(4,5)25(32)15-17-28(24,6)22(23)14-19-29(21,30)7/h20-21,24-25,32H,9-19,31H2,1-8H3/t20-,21+,24?,25+,28-,29-,30+/m1/s1 |
Clave InChI |
IHJMWZWIJOZWNP-XCNLKJTESA-N |
SMILES |
CC(CCCC(C)(C)N)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |
SMILES isomérico |
C[C@H](CCCC(C)(C)N)[C@@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
SMILES canónico |
CC(CCCC(C)(C)N)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Sinónimos |
25-ALS 25-aminolanosterol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















